molecular formula C28H32N2O6 B13516975 rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B13516975
M. Wt: 492.6 g/mol
InChI Key: CNFKJRVZSYCOEE-XZOQPEGZSA-N
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Description

The compound rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is a complex organic molecule that features a pyrrolidine ring substituted with azetidine and fluorenylmethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the pyrrolidine ring.

    Protection with tert-Butoxycarbonyl (Boc) Group: The amino group on the azetidine is protected using tert-butoxycarbonyl chloride under basic conditions.

    Attachment of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to the pyrrolidine ring through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrrolidine rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine and pyrrolidine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of azetidine and pyrrolidine derivatives with biological targets. This can provide insights into the structure-activity relationships of these compounds.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its unique structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is unique due to the presence of both azetidine and fluorenylmethoxycarbonyl groups. These functional groups confer distinct chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-28(2,3)36-27(34)29-12-17(13-29)22-14-30(15-23(22)25(31)32)26(33)35-16-24-20-10-6-4-8-18(20)19-9-5-7-11-21(19)24/h4-11,17,22-24H,12-16H2,1-3H3,(H,31,32)/t22-,23+/m0/s1

InChI Key

CNFKJRVZSYCOEE-XZOQPEGZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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